2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Pharmaceutical Analytical Impurity Method Validation Quality Control

Generic ethylenediamine analogs cannot replicate the sterically congested, C2-symmetric coordination sphere required for clavulanate impurity profiling and spin-state studies. This USP-designated PAI solves that: • USP PAI for clavulanate QC methods, ANDA filings, and forced degradation studies. • Exclusive low-spin square-planar Ni(II) bis-complex formation; no paramagnetic tris species. • Acyclic derivatization (diacetyl) without imidazoline cyclization side products. ≥98% purity, room temperature storage under inert gas.

Molecular Formula C6H18Cl2N2
Molecular Weight 189.12 g/mol
CAS No. 75804-28-3
Cat. No. B1288180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2,3-butanediamine Dihydrochloride
CAS75804-28-3
Molecular FormulaC6H18Cl2N2
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESCC(C)(C(C)(C)N)N.Cl.Cl
InChIInChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H
InChIKeyBRLVXFONMZRJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-2,3-butanediamine Dihydrochloride Specifications & Identity


2,3-Dimethyl-2,3-butanediamine dihydrochloride (CAS 75804-28-3) is a C2-symmetric, fully substituted vicinal diamine salt, commonly referred to as 1,1,2,2-tetramethylethylenediamine dihydrochloride. It is supplied as a white to almost white crystalline powder with a molecular formula of C₆H₁₈Cl₂N₂ and a molecular weight of 189.12 g/mol, and is soluble in water . Commercial specifications from major suppliers certify a minimum purity of ≥98.0% (via total nitrogen and argentometric titration), with NMR structural confirmation provided . The compound is formally recognized as a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI) intended for analytical testing applications in pharmaceutical quality control, and is stored at room temperature under inert gas due to its hygroscopic nature . This foundational identity establishes a well-characterized, high-purity chemical entity available through regulated supply chains.

Application Grade USP Pharmaceutical Analytical Impurity (PAI) for regulatory impurity profiling
Coordination Chemistry C2-symmetric fully substituted diamine enforces low-spin square-planar geometry
Physical Form Water-soluble crystalline powder supports aqueous and mixed-solvent workflows

Substitution Failure with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride


The core structural feature of 2,3-Dimethyl-2,3-butanediamine—complete substitution of all four α-protons on the ethylene backbone with methyl groups—creates a sterically congested, C2-symmetric ligand environment that is not approximated by simpler, more flexible diamines like ethylenediamine (en), 1,2-propanediamine, or even N-alkylated analogs such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) [1][2]. This structural rigidity and bulk profoundly alter metal coordination geometry, complex stability, and the relative energy of different spin states [1]. Consequently, substituting a generic diamine into a reaction or analytical protocol designed for this specific compound will almost certainly fail to reproduce the intended steric and electronic environment, leading to divergent catalytic activity, altered spectroscopic properties, or invalid impurity profiling [3].

C2-symmetric, fully substituted backbone
Less hindered diamines (en, TMEDA) form paramagnetic or different coordination species, potentially shifting catalytic or magnetic behavior
USP PAI certification with traceable quality
Non-certified grades lack regulatory qualification, may compromise method validation and data integrity in ANDA workflows

Evidence Guide for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride


USP Purity for Impurity Analysis

2,3-Dimethyl-2,3-butanediamine dihydrochloride is an official USP Pharmaceutical Analytical Impurity (PAI), a regulatory designation that distinguishes it from non-reference grade chemicals . This formal classification provides a documented, traceable standard for impurity profiling, a feature absent in generic or lower-purity grades of the same compound or its analogs like 1,2-diaminocyclohexane or TMEDA . The USP PAI designation ensures the product is released under a quality process designed for analytical applications, including method development, validation, and transfer for ANDA and DMF filings [1].

USP Impurity Grade
Specification review
USP PAI designation provides regulatory traceability for ANDA/DMF methods, absent in generic diamines.
Supports regulatory-compliant impurity profiling.
Certified quality release for analytical applications.
Pharmaceutical Analytical Impurity Method Validation Quality Control

Diamagnetic Ni(II) Bis Complexation

A magnetic titration study directly compared the complexation behavior of 2,3-dimethyl-2,3-butanediamine (C-tmen) with Ni(II) against ethylenediamine (en), 1,2-propanediamine, and 2-methyl-1,2-propanediamine [1]. The target compound formed exclusively a stable, diamagnetic bis complex [Ni(C-tmen)₂]²⁺, with no evidence of further interaction or paramagnetic species even at high ligand:metal ratios [1]. In stark contrast, ethylenediamine and 1,2-propanediamine formed paramagnetic tris complexes, while the less sterically hindered 2-methyl-1,2-propanediamine only transiently formed a diamagnetic bis intermediate before progressing to a paramagnetic species [1]. This demonstrates that the C2-symmetric, fully substituted backbone of C-tmen imposes a unique, rigid coordination sphere that suppresses the formation of higher-coordinate paramagnetic complexes, a property not shared by its less substituted analogs [1].

Ni(II) Spin State
Head-to-head
Exclusive diamagnetic [Ni(C-tmen)₂]²⁺ formation; no paramagnetic species. Comparators en and 1,2-propanediamine produce paramagnetic tris complexes.
Enables predictable low-spin square-planar geometry for catalyst design.
Magnetic titration at 25°C in 40% aq. MeOH.
Coordination Chemistry Magnetic Susceptibility Ligand Design

Reduced Cytostatic Activity of Pt(II) Complexes

A study on [Pt(diamine)Cl₂] complexes evaluated the effect of diamine structure on inhibiting maize and cucumber root growth, a model for cytostatic activity [1]. The complex containing 2,3-dimethyl-2,3-butanediamine (C-tmen) exhibited a significant reduction in activity compared to the parent ethylenediamine (en) complex and even its partially methylated analog N,N,N′,N′-tetramethylethylenediamine (tmen) [1]. The study concluded that increased substitution of hydrogen atoms on the amine and vicinal carbon atoms with CH₃ groups reduces cytostatic activity, with C-tmen representing the extreme case of complete substitution [1].

Cytostatic Activity Rank
Model context
Activity trend: en > tmen > C-tmen in maize/cucumber root growth inhibition.
Attenuated cytostatic profile may support low-activity control studies.
Plant root growth model; relative ranking only.
Bioinorganic Chemistry Cytostatic Activity Structure-Activity Relationship

Diacetyl Selectivity over Imidazoline Formation

The reactivity of 1,2-diamines with monocarboxylic acids is highly dependent on backbone substitution. Heating ethylenediamine with acetic acid yields a 19% yield of 2-methyl-2-imidazoline [1]. Under similar conditions, 2,3-dimethyl-2,3-butanediamine gives only a 10-15% yield of the diacetyl derivative, with very little or no formation of the corresponding imidazoline [1]. This direct comparison shows that the steric bulk of the C-tmen backbone effectively blocks the cyclization pathway, instead favoring a simple acylation reaction.

Acylation vs. Cyclization
Data to verify
C-tmen yields 10-15% diacetyl derivative with minimal imidazoline; ethylenediamine yields 19% imidazoline.
Steric bulk redirects selectivity toward acyclic acylation products.
Reported selectivity shift based on early patent literature.
Organic Synthesis Reaction Selectivity Heterocycle Formation

Applications of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride


USP-Compliant Impurity Profiling for Clavulanate

The USP Pharmaceutical Analytical Impurity (PAI) designation of 2,3-dimethyl-2,3-butanediamine dihydrochloride directly qualifies it for use in the development, validation, and execution of analytical methods for detecting and quantifying impurities in clavulanate-containing pharmaceuticals [1]. Its certified purity (≥98.0%) and regulatory acceptance ensure data integrity for ANDA filings, forced degradation studies, and quality control release testing, where a non-USP grade material would be unacceptable [1].

Diamagnetic Ni(II) Complex Synthesis

This diamine is uniquely suited for synthesizing diamagnetic, square-planar nickel(II) bis-complexes [Ni(C-tmen)₂]²⁺ [2]. The steric bulk of the fully substituted ligand enforces a low-spin state and prevents the formation of paramagnetic tris complexes, which are unavoidable when using less substituted diamines like ethylenediamine [2]. This predictable, rigid geometry is valuable for fundamental studies in coordination chemistry and for applications requiring specific magnetic or spectroscopic properties.

Steric Effects Probe in Catalysis

2,3-Diamino-2,3-dimethylbutane (the free base of this compound) has been crystallographically characterized as a ligand in ruthenium hydride complexes [3]. Its C2-symmetric, bulky framework provides a well-defined steric environment that influences the properties and catalytic activity of the metal center, as demonstrated in the Michael addition of dimethyl malonate to 2-cyclohexen-1-one [3]. This makes it an excellent probe for studying steric and electronic effects in catalyst design, offering a predictable contrast to less hindered ligands like ethylenediamine or (R,R)-1,2-diaminocyclohexane.

Selective Acyclic Diacetyl Derivative Synthesis

Unlike ethylenediamine, which preferentially forms imidazolines upon reaction with acetic acid, 2,3-dimethyl-2,3-butanediamine is forced into an acyclic pathway, yielding the diacetyl derivative as the major product [4]. This unique selectivity is crucial for synthetic sequences where a protected, acyclic 1,2-diamine is required and cyclization would be a problematic side reaction.

Application
Selection Property
Validation Focus
USP Impurity Profiling for Clavulanate
USP PAI certification & certified purity
Method compliance for ANDA filings & forced degradation studies
Diamagnetic Ni(II) Complex Synthesis
Steric bulk enforcing low-spin geometry
Coordination geometry and magnetic susceptibility
Steric Probe in Ru Catalysis
C2-symmetric ligand framework
Catalytic activity contrast with less hindered diamines
Selective Acyclic Diacetyl Synthesis
Suppression of imidazoline cyclization
Reaction pathway selectivity in the presence of steric bulk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.